molecular formula C10H6BrFN2O B214042 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Cat. No. B214042
M. Wt: 269.07 g/mol
InChI Key: KYUIBXCBHGMRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a variety of methods. The compound has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole involves the inhibition of certain enzymes. Specifically, the compound has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). This enzyme plays a role in the regulation of various physiological processes such as inflammation and immune response. By inhibiting the activity of PDE4, 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been found to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole have been studied extensively in vitro and in vivo. The compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, the compound has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole in lab experiments is its high purity and stability. The compound can be synthesized with high purity using a variety of methods, making it a reliable compound for use in experiments. Additionally, the compound has been found to have a mechanism of action that is well understood, making it a useful tool for studying various physiological processes. However, one limitation of using 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for the study of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound's potential applications in the field of agriculture as a pesticide warrant further investigation. Finally, the compound's potential applications in the treatment of cancer and other diseases warrant further study to determine its efficacy and safety.
Conclusion:
In conclusion, 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized with high purity using a variety of methods, and its mechanism of action involves the inhibition of certain enzymes. The compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, the compound has potential applications in the treatment of cancer and as a pesticide in agriculture. Further research is needed to determine the compound's efficacy and safety in these applications.

Synthesis Methods

The synthesis of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been achieved using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with 4-bromo-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzohydrazide in the presence of a base such as sodium hydride. Both of these methods have been found to be effective in synthesizing 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole with high purity.

Scientific Research Applications

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been found to have a mechanism of action that involves the inhibition of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, the compound has been found to have potential applications in the field of agriculture as a pesticide.

properties

Product Name

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C10H6BrFN2O/c11-8-5-13-14(6-8)10(15)7-2-1-3-9(12)4-7/h1-6H

InChI Key

KYUIBXCBHGMRIA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br

Origin of Product

United States

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